Molecular Weight Drives Permeability and Formulation Behavior
The target compound has a molecular weight of 369.4 g/mol, which is 8.5% lower than the 4-chloro analog (403.86 g/mol) and 4.6% lower than the 4-fluoro analog (387.41 g/mol) . In the context of Lipinski's Rule of Five, this lower molecular weight places the target in a more favorable range for oral bioavailability and passive membrane permeability compared to its halogenated counterparts, all other factors being equal .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 369.4 g/mol |
| Comparator Or Baseline | 4-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide: 403.86 g/mol; 4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide: 387.41 g/mol |
| Quantified Difference | Target is 34.46 g/mol (8.5%) lighter than 4-chloro analog; 18.01 g/mol (4.6%) lighter than 4-fluoro analog |
| Conditions | Calculated from molecular formula; physicochemical property comparison |
Why This Matters
Lower molecular weight generally correlates with improved membrane permeability and bioavailability potential, making the target compound a preferred starting point for oral drug discovery programs over its heavier halogenated analogs.
